Chemical Properties of Methyl 5-amino-4,4-difluoropentanoate HCl for Medicinal Chemistry
Chemical Properties of Methyl 5-amino-4,4-difluoropentanoate HCl for Medicinal Chemistry
This technical guide provides an in-depth analysis of Methyl 5-amino-4,4-difluoropentanoate HCl , a specialized fluorinated building block. The content is structured to support medicinal chemists in leveraging the unique "fluorine effect" for lead optimization.
Executive Summary: The Fluorine Advantage
Methyl 5-amino-4,4-difluoropentanoate HCl represents a strategic scaffold in modern medicinal chemistry, primarily utilized to modulate the physicochemical properties of GABA (
The core value of this compound lies in the gem-difluoro (
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Systematic Name | Methyl 5-amino-4,4-difluoropentanoate hydrochloride |
| Molecular Formula | |
| Molecular Weight | 167.15 (Free Base) / 203.61 (HCl Salt) |
| Structure | |
| Functional Class | Fluorinated |
| Key Feature |
The "Fluorine Effect" on Basicity (pKa)
The most critical property of this molecule is the pKa shift. In non-fluorinated alkyl amines, the pKa is typically
-
Non-fluorinated Parent (Methyl 5-aminopentanoate): pKa
10.5 -
Fluorinated Analog (Methyl 5-amino-4,4-difluoropentanoate): pKa
7.2 – 7.8 (Estimated based on 2,2-difluoroethylamine data)
Implication: At pH 7.4 (plasma), the non-fluorinated amine is
Mechanistic Significance in Medicinal Chemistry
Bioisosterism and Metabolic Stability
The
-
Metabolic Blocking: The C4 position in the parent pentanoate chain is susceptible to oxidative metabolism (e.g., by cytochrome P450s). The C-F bond is one of the strongest in organic chemistry (
116 kcal/mol), effectively blocking metabolic oxidation at this site. -
Conformational Bias: Due to the gauche effect , the
torsion angle tends to adopt a gauche conformation. This can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity to targets like GABA transaminase (GABA-T) or specific GPCRs.
Synthetic Utility: Precursor to Heterocycles
This compound is a potent building block for the synthesis of 5,5-difluoropiperidin-2-one (a fluorinated valerolactam). Under basic conditions, the free amine can attack the methyl ester, leading to cyclization.
Figure 1: Cyclization pathway of Methyl 5-amino-4,4-difluoropentanoate to its corresponding lactam.
Experimental Protocols & Handling
Handling and Storage
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Hygroscopicity: As a hydrochloride salt, the compound is likely hygroscopic. It must be stored in a desiccator at -20°C.
-
Stability: The ester is stable under acidic conditions (hence the HCl salt form) but is labile to hydrolysis or cyclization under basic aqueous conditions. Avoid storing as a free base.
Analytical Validation (19F NMR)
The most definitive method to verify the integrity of the CF2 group is Fluorine-19 NMR.
Protocol:
-
Solvent: Dissolve
10 mg of the sample in DMSO-d6 or D2O. -
Standard: Use trifluorotoluene or fluorobenzene as an internal standard if quantification is required.
-
Acquisition: Run a proton-decoupled 19F NMR scan.
-
Expected Signal: Look for a triplet (due to coupling with adjacent
protons) around -100 to -110 ppm (typical range for gem-difluoroalkanes).
General Procedure for Free-Basing (for immediate use)
If the free amine is required for a coupling reaction (e.g., amide bond formation):
-
Suspend the HCl salt in dry Dichloromethane (DCM).
-
Add 2.5 equivalents of Diisopropylethylamine (DIPEA) at 0°C.
-
Critical: Use immediately. Do not isolate the free amino ester, as it may spontaneously cyclize to the lactam or polymerize.
Strategic Application: GABA-T Inhibition Hypothesis
While specific pharmacological data for the methyl ester is application-dependent, the corresponding acid (5-amino-4,4-difluoropentanoic acid) is mechanistically related to Vigabatrin (a suicide inhibitor of GABA-T).
The mechanism typically involves:
-
Formation of a Schiff base between the free amine and the PLP cofactor of the enzyme.
-
Abstraction of a proton.
-
The presence of the electron-withdrawing fluorine atoms destabilizes carbocation intermediates or alters the partition ratio between transamination and inactivation, potentially creating a "mechanism-based" inhibitor.
Figure 2: Theoretical influence of the difluoro-substitution on GABA-T enzymatic interaction.
References
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Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link
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Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
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Reid, J., et al. (2019). "Conformational effects of the gem-difluoro group." Beilstein Journal of Organic Chemistry, 15, 236–244. Link
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Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
